molecular formula C23H21N3OS B2750876 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-77-6

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Numéro de catalogue: B2750876
Numéro CAS: 863588-77-6
Poids moléculaire: 387.5
Clé InChI: LBVWBZFDILUYQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety via a phenyl group. This compound belongs to a class of molecules investigated for their pharmacological properties, including antimicrobial and anticancer activities, due to the thiazolo-pyridine scaffold’s ability to interact with biological targets such as enzymes and receptors .

Propriétés

IUPAC Name

4-tert-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-23(2,3)17-10-6-15(7-11-17)20(27)25-18-12-8-16(9-13-18)21-26-19-5-4-14-24-22(19)28-21/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWBZFDILUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with a phenyl group. The tert-butyl group is introduced through alkylation reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity :
    • Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The compound's mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/mTOR, which are crucial for cancer cell survival and proliferation .
  • Antimicrobial Properties :
    • The compound has shown promising results in antibacterial assays against both Gram-positive and Gram-negative bacteria. Its efficacy was tested at concentrations of 200 μg/mL and 100 μg/mL, demonstrating potential as a new antimicrobial agent .
  • Neuroprotective Effects :
    • Some derivatives of thiazolo[5,4-b]pyridine have been evaluated for their neuroprotective properties. They showed effectiveness in models of neurodegenerative diseases, suggesting a role in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antiproliferative Activity :
    A recent study evaluated various thiazolo derivatives for their antiproliferative effects across multiple cancer cell lines. The results indicated that compounds with similar structures to 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibited IC50 values in the low nanomolar range against HCT116 cells, indicating potent activity .
  • Antimicrobial Screening :
    Another research project focused on the antimicrobial properties of thiazolo derivatives found that several compounds demonstrated significant activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Mécanisme D'action

The mechanism of action of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and reported bioactivities:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Bioactivity Reference
Target Compound : 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Thiazolo[5,4-b]pyridine, tert-butyl benzamide 405.49* N/A Not explicitly reported (inference from analogs)
Compound 19 (): N-{4-[2-(4-(tert-butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-cis-1,2-diamine Pyrimidine-thiazole hybrid, tert-butyl, cyclohexane diamine 421.60 116 Antimicrobial (broad-spectrum)
Compound 20 (): N-{4-[2-(4-(tert-butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-trans-1,2-diamine Stereoisomer of Compound 19 421.60 111 Antimicrobial (reduced efficacy vs. Gram-positive)
2-Bromo-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide () Brominated benzamide, thiazolo[5,4-b]pyridine 410.29 N/A Not reported (structural analog)
GSK1570606A (): 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridine-thiazole, fluorophenyl 343.39 N/A Anticancer (targeted kinase inhibition)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () Imidazole, chloro-fluorophenyl 329.76 N/A Anticancer (cervical cancer cell lines)

*Calculated based on molecular formula C22H21N3OS.

Key Observations:

Structural Variations and Bioactivity :

  • The tert-butyl group in the target compound and analogs increases lipophilicity, which correlates with enhanced antimicrobial activity in Compound 19 and 20 .
  • Stereochemistry significantly impacts activity: Compound 19 (cis-diamine) shows broader antimicrobial efficacy compared to its trans-isomer (Compound 20) .
  • Heterocycle Substitution : Replacing thiazolo[5,4-b]pyridine with pyrimidine-thiazole hybrids () retains antimicrobial activity but alters target specificity. Conversely, imidazole-based analogs () shift activity toward anticancer applications .

Synthesis Methods :

  • The target compound’s synthesis likely involves coupling 4-(tert-butyl)benzoic acid with a thiazolo[5,4-b]pyridine-aniline intermediate via carbodiimide-mediated amidation (e.g., EDCI/HOBt), as seen in analogous benzamide syntheses .

Structure-Activity Relationship (SAR) Trends: Electron-Withdrawing Groups: Bromination () or nitration () of the benzamide ring enhances cytotoxicity but may reduce solubility . Amino Substituents: Cyclohexane-diamine moieties () improve binding to bacterial membranes, while morpholine/pyrrolidine groups () enhance pharmacokinetic profiles .

Activité Biologique

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4OSC_{18}H_{20}N_{4}OS with a molecular weight of approximately 320.4 g/mol. Its structure features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and a tert-butyl substituent, which contributes to its unique biological properties.

Target Enzymes

Research indicates that this compound primarily targets the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. The inhibition of PI3Kα is significant as it plays a crucial role in cell growth, proliferation, and survival pathways.

Mode of Action

The compound acts as an inhibitor of PI3Kα by binding to the enzyme's active site, thereby preventing its catalytic activity. This inhibition leads to downstream effects on various signaling pathways, particularly those involved in cancer cell proliferation and survival .

Biological Activities

The biological activities of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be summarized as follows:

  • Anticancer Activity : Studies have shown that this compound exhibits potent anticancer effects by inducing apoptosis in cancer cells through the inhibition of PI3Kα signaling pathways. In vitro assays demonstrated a significant decrease in cell viability in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, indicating its therapeutic potential in inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo[5,4-b]pyridine compounds possess antimicrobial properties against several bacterial strains. The specific activity of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide against pathogens remains an area for further exploration .

In Vitro Studies

In vitro studies have utilized various cancer cell lines to assess the efficacy of this compound. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5Apoptosis induction via PI3Kα inhibition
A549 (Lung)0.8Cell cycle arrest and apoptosis
HeLa (Cervical)0.6Inhibition of proliferation

These results indicate that the compound effectively inhibits cancer cell growth at low micromolar concentrations.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and PI3Kα. Key findings include:

  • Binding Affinity : The compound demonstrates strong binding affinity to the ATP-binding pocket of PI3Kα.
  • Hydrogen Bonding : Significant hydrogen bonds were observed between the compound and critical residues within the active site, enhancing its inhibitory potency .

Q & A

Q. What are the optimized synthetic routes for 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a thiazolo[5,4-b]pyridine derivative with a substituted benzamide precursor. Key steps include:
  • Step 1 : Preparation of the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or thioamides under acidic conditions .
  • Step 2 : Functionalization of the phenyl ring with a tert-butyl group using Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
  • Step 3 : Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDC) and coupling with the aniline-containing thiazolo[5,4-b]pyridine intermediate .
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Adjust reaction temperature (80–120°C) and base strength (e.g., NaH vs. K₂CO₃) to minimize side reactions .
  • Monitor purity via TLC and employ column chromatography for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy :
  • ¹H NMR identifies protons on the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons in the thiazolo[5,4-b]pyridine moiety (δ 7.5–9.0 ppm) .
  • ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm) and quaternary carbons in the tert-butyl group .
  • Mass Spectrometry (MS) :
    High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 417.18) and fragments related to the thiazolo ring cleavage .
  • IR Spectroscopy :
    Detects amide C=O stretches (~1650–1680 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) .

Q. What are the key structural features influencing its stability under different conditions?

  • Methodological Answer : Stability is dictated by:
  • Hydrolytic Sensitivity : The amide bond may degrade under strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH) assess degradation pathways .
  • Photostability : The thiazolo[5,4-b]pyridine core absorbs UV light (λmax ~300 nm), necessitating storage in amber vials to prevent photooxidation .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals melting points (~200–220°C) and decomposition profiles .

Advanced Research Questions

Q. How does the compound interact with specific enzyme targets in cancer pathways, and what experimental methods validate these interactions?

  • Methodological Answer : The compound’s thiazolo[5,4-b]pyridine moiety is hypothesized to inhibit kinases (e.g., EGFR or BRAF) via competitive binding to the ATP pocket. Validation strategies include:
  • Enzyme Inhibition Assays :
    Measure IC₅₀ values using fluorescence-based kinase activity assays (e.g., ADP-Glo™) .
  • Surface Plasmon Resonance (SPR) :
    Quantify binding kinetics (Ka/Kd) by immobilizing the target kinase on a sensor chip .
  • X-ray Crystallography :
    Resolve co-crystal structures to identify critical hydrogen bonds (e.g., between the amide carbonyl and kinase backbone) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation approaches include:
  • Standardized Protocols : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysates) .
  • Control Compounds : Benchmark against known inhibitors (e.g., Erlotinib for EGFR) to calibrate assay sensitivity .
  • Data Normalization : Express IC₅₀ relative to protein concentration (e.g., pmol/mg) to account for batch-to-batch variability .

Q. What in silico strategies are recommended for predicting its pharmacokinetic properties?

  • Methodological Answer : Computational tools guide ADME profiling:
  • Molecular Docking : Use AutoDock Vina to predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism analysis .
  • QSAR Models : Train models on datasets of benzamide derivatives to estimate logP (∼3.5) and aqueous solubility (<10 µM) .
  • MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS with lipid bilayer models .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer : Divergent results may stem from:
  • Cell Line Variability : Sensitivity differences between KRAS-mutant vs. wild-type cell lines .
  • Off-Target Effects : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .
  • Metabolic Stability : Hepatic microsomal assays (e.g., human liver microsomes) assess first-pass metabolism, which may reduce bioavailability in vivo .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.